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molecular formula C20H19NO5 B8737911 Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate CAS No. 131454-49-4

Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate

Cat. No. B8737911
M. Wt: 353.4 g/mol
InChI Key: GMMZHQIUFDUEPA-UHFFFAOYSA-N
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Patent
US05142091

Procedure details

To 15 ml of 2% aqueous solution of sodium hydroxide was added 1.77 g of methyl [3,4-bis(4-methoxyphenyl)isoxazol-5-yl]acetate obtained in Reference Example 1 and the mixture was stirred at 40° C. over night. After completion of the reaction, the reaction mixture was washed with ether twice, and thereto was added 5 ml of 10% HCl while cooling with ice. The mixture was extracted with ethyl acetate, and the organic layer was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. The organic layer was concentrated at a reduced pressure, giving the above-identified compound as white solid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[C:15]([C:16]3[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=3)=[C:14]([CH2:24][C:25]([O:27]C)=[O:26])[O:13][N:12]=2)=[CH:7][CH:6]=1>>[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[C:15]([C:16]3[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=3)=[C:14]([CH2:24][C:25]([OH:27])=[O:26])[O:13][N:12]=2)=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.77 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=NOC(=C1C1=CC=C(C=C1)OC)CC(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Reference Example 1
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the reaction mixture was washed with ether twice
ADDITION
Type
ADDITION
Details
was added 5 ml of 10% HCl
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated at a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NOC(=C1C1=CC=C(C=C1)OC)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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